2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid
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Overview
Description
2-[6-(aminomethyl)-3-ethyl-6-bicyclo[32It is a derivative of the bicyclo[3.2.0]heptane structure, which is known for its unique chemical stability and reactivity . This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid involves several key steps. The starting material is typically a bicyclo[3.2.0]heptane derivative, which undergoes a series of chemical reactions to introduce the aminomethyl and ethyl groups at specific positions on the bicyclic ring . The reaction conditions often involve the use of strong bases and acids to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of mirogabalin besylate is scaled up using optimized reaction conditions to ensure high yield and purity. The process typically involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions . The final product is then purified using techniques such as crystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines .
Scientific Research Applications
2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain ion channels and receptors, leading to changes in cellular signaling pathways . This modulation results in the compound’s analgesic effects, making it a potential treatment for neuropathic pain .
Comparison with Similar Compounds
Similar Compounds
Gabapentin: Another compound used for neuropathic pain, but with a different chemical structure.
Pregabalin: Similar in function to mirogabalin besylate but differs in its pharmacokinetic properties.
Uniqueness
What sets 2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid apart is its unique bicyclic structure, which provides enhanced stability and reactivity compared to other similar compounds . This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic benefits .
Properties
Molecular Formula |
C18H25NO5S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid |
InChI |
InChI=1S/C12H19NO2.C6H6O3S/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8;7-10(8,9)6-4-2-1-3-5-6/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15);1-5H,(H,7,8,9) |
InChI Key |
OKJXJRVWXYRSAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2C(C1)CC2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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